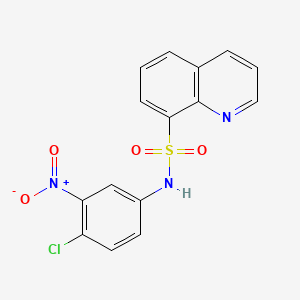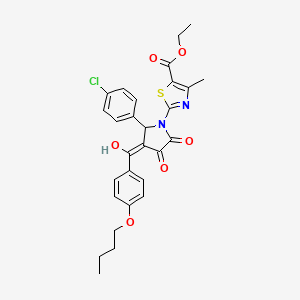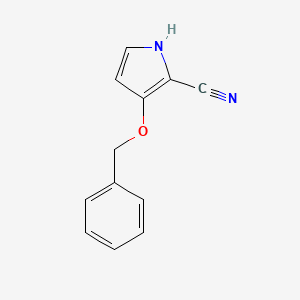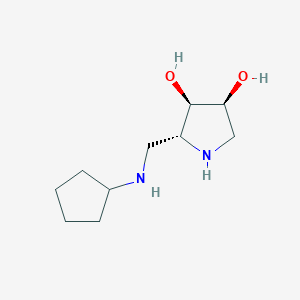
(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a cyclopentylamino group and two hydroxyl groups, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and cyclopentylamine.
Formation of Intermediate: The intermediate is formed through a series of reactions including alkylation, reduction, and protection-deprotection steps.
Final Product: The final product is obtained by introducing the hydroxyl groups through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further explored for their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S)-2-((Cyclohexylamino)methyl)pyrrolidine-3,4-diol
- (2R,3R,4S)-2-((Cyclopropylamino)methyl)pyrrolidine-3,4-diol
- (2R,3R,4S)-2-((Cyclobutylamino)methyl)pyrrolidine-3,4-diol
Uniqueness
(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is unique due to its specific cyclopentylamino substitution, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
(2R,3R,4S)-2-[(cyclopentylamino)methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O2/c13-9-6-12-8(10(9)14)5-11-7-3-1-2-4-7/h7-14H,1-6H2/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
CAYLVMUUXWDLQS-KXUCPTDWSA-N |
Isomerische SMILES |
C1CCC(C1)NC[C@@H]2[C@H]([C@H](CN2)O)O |
Kanonische SMILES |
C1CCC(C1)NCC2C(C(CN2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)
![2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide](/img/structure/B12886235.png)

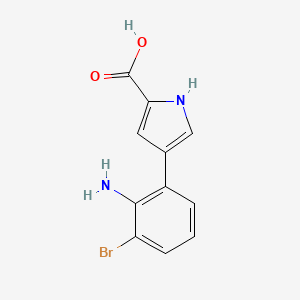
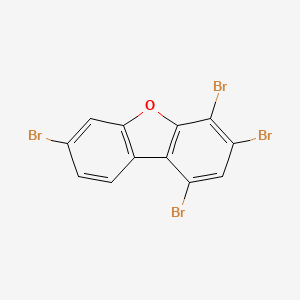

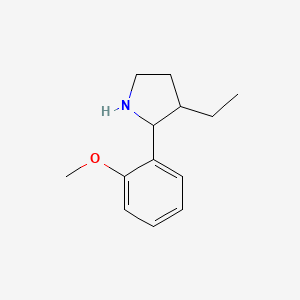
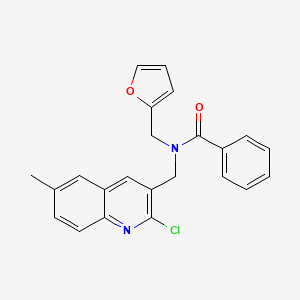

![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
